2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
The compound “2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a benzimidazole ring, a piperazine ring, and an acetamide group .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the benzimidazole ring, which is a key component of many functional molecules . The synthesis process usually requires careful control to ensure the correct regiochemistry and substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular formula of C32H44N4O2 and a molecular weight of 516.72 . It contains several key functional groups, including a benzimidazole ring, a piperazine ring, and an acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The benzimidazole ring, in particular, is a key component of many functional molecules and can undergo a variety of reactions .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 645.7±55.0 °C and a predicted density of 1.13±0.1 g/cm3 . It is a solid at room temperature and has a pKa of 8.73±0.10 (Predicted) .Scientific Research Applications
Antitumor Agent
Compounds with benzimidazole structures have been widely studied for their antitumor properties. The compound could potentially be evaluated for its inhibitory activities against various tumor cell lines, such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 .
Tubulin Polymerization Inhibition
Similar compounds have been shown to effectively inhibit microtubule assembly formation in cancer cells, such as prostate (DU-145) and lung (A549) cancer cell lines . This compound may also serve as a potential inhibitor of tubulin polymerization.
ADMET Prediction
The compound could be used in in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies to evaluate its pharmacokinetic properties and potential as a drug candidate .
Synthesis of Novel Conjugates
Benzimidazole derivatives can be used to synthesize novel conjugates with other pharmacologically active molecules to enhance their therapeutic potential against various diseases .
PI3 Kinase Inhibition
Compounds with similar structures have been identified as effective and selective inhibitors of PI3 kinase, which is an important target in cancer treatment due to its role in the PI3K/Akt signaling pathway .
Antiproliferative Activity
The compound could be synthesized and evaluated for its antiproliferative activity on selected human cancer cell lines using established antitumor agents as reference points .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazoles, have been found to have a wide range of applications, including pharmaceuticals and agrochemicals . Another compound with a similar structure, 2-{alkyl}-1H-benzoimidazoles, has been studied for its interaction with α1-adrenergic receptors .
Mode of Action
For example, some compounds effectively inhibit microtubule assembly formation .
Biochemical Pathways
For example, some compounds inhibit microtubule assembly, which is a crucial process in cell division .
Pharmacokinetics
A group of 2-{alkyl}-1h-benzoimidazoles and their derivatives have been studied for their adme properties .
Result of Action
For example, some compounds effectively inhibit microtubule assembly, which can lead to cell cycle arrest and apoptosis .
properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O/c1-15-6-7-16(12-17(15)22)23-21(28)14-27-10-8-26(9-11-27)13-20-24-18-4-2-3-5-19(18)25-20/h2-7,12H,8-11,13-14H2,1H3,(H,23,28)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYDXKSXJBNSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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